N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
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Overview
Description
N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both a hydrazide and an acridine moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce corresponding alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism by which N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
DNA Intercalation: The acridine moiety can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in critical biological processes.
Reactive Oxygen Species (ROS) Generation: It may induce the production of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can be compared with other similar compounds, such as:
Acridine Derivatives: Compounds like acriflavine and proflavine, which also contain the acridine moiety, exhibit similar DNA intercalation properties.
Hydrazide Derivatives: Compounds such as isoniazid and hydralazine, which contain the hydrazide functional group, are known for their antimicrobial and antihypertensive activities.
The uniqueness of N’-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE lies in its combined acridine and hydrazide moieties, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C23H19N3O4/c1-30-20-12-6-7-15(22(20)28)13-24-25-21(27)14-26-18-10-4-2-8-16(18)23(29)17-9-3-5-11-19(17)26/h2-13,28H,14H2,1H3,(H,25,27)/b24-13+ |
InChI Key |
AFWVHTCTIWAVFA-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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